6-Propyl-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis (MWI) and proton quantum tunneling. These methods are advantageous due to their efficiency, reduced side reactions, and high yields .
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
6-Propyl-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential anti-tumor, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Propyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
6-Propyl-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-propyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h6-7,12H,2-5H2,1H3 |
InChI Key |
YXKCNDYZCOTJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2CCOC2=C1)O |
Origin of Product |
United States |
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